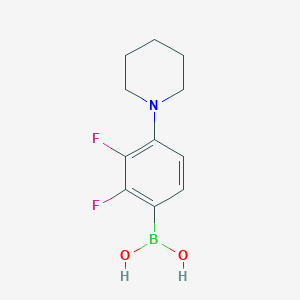

2,3-Difluoro-4-piperidinophenylboronic acid

Description

Propriétés

IUPAC Name |

(2,3-difluoro-4-piperidin-1-ylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BF2NO2/c13-10-8(12(16)17)4-5-9(11(10)14)15-6-2-1-3-7-15/h4-5,16-17H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVHZOHDPQCQVDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)N2CCCCC2)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Preparation via Grignard Reagents and Boration

Method Overview:

This approach involves the formation of a Grignard reagent from a halogenated aromatic precursor, followed by boration to introduce the boronic acid functionality. The key steps include:

Formation of Grignard reagent:

- Magnesium metal reacts with an aryl or heteroaryl halide (e.g., 2,3-difluoro-4-bromophenyl derivative) in tetrahydrofuran (THF) under nitrogen atmosphere, with iodine as an initiator to facilitate activation.

- Reaction conditions typically range from 0°C to 60°C, ensuring controlled exothermicity and high yield.

-

- The Grignard reagent reacts with trimethyl borate ($$ \text{B(OMe)}_3 $$), usually at low temperatures (less than -30°C), to prevent side reactions.

- The mixture is then hydrolyzed with hydrochloric acid, leading to the formation of the boronic acid.

-

- Hydrolysis with dilute hydrochloric acid, followed by extraction and crystallization, yields the boronic acid with high purity.

- Yield of boronic acid typically exceeds 88-90%, with purities above 94%, demonstrating process efficiency.

- The reaction is performed under mild conditions, with the process being scalable for industrial production.

- High yield and purity.

- Mild reaction conditions conducive to large-scale synthesis.

- Use of common reagents and solvents.

- Handling of reactive magnesium and borate reagents requires safety precautions.

- Precise temperature control is necessary to prevent side reactions.

One-Pot Synthesis of Phenylboronic Acid Derivatives via Grignard and Oxidation

Method Overview:

This integrated approach involves the formation of the boronic acid directly from halogenated precursors via a Grignard reaction, followed by oxidation:

Preparation of Grignard reagent:

- Similar to the previous method, involving magnesium turnings, tetrahydrofuran, and iodine, with the aryl halide being a suitably substituted difluorophenyl derivative.

-

- Trimethyl borate is added at low temperatures, and the mixture is hydrolyzed with hydrochloric acid to generate the boronic acid.

-

- The boronic acid is oxidized with hydrogen peroxide ($$ \text{H}2\text{O}2 $$) at controlled temperatures (around 15-50°C), converting it into the phenol derivative.

- The process yields high purity phenolic compounds (>95%) with yields around 88-94%.

- The method is adaptable to different substituents, including piperidinyl groups, by selecting appropriate halogenated precursors.

- One-pot process reduces handling and purification steps.

- Suitable for producing derivatives with high purity.

- Requires careful temperature control during oxidation to prevent over-oxidation or side reactions.

Alternative Route: Direct Aromatic Substitution and Functionalization

Method Overview:

While less common for boronic acids, direct substitution methods involve:

- Electrophilic fluorination of phenyl precursors to introduce fluorine atoms at specific positions (2,3-positions).

- Subsequent amination or piperidinyl substitution at the phenyl ring.

- Final boration via directed metalation or cross-coupling reactions to install the boronic acid group.

- These routes are more complex, often involving multiple steps and protecting group strategies.

- They are less favored for large-scale production due to lower efficiency and selectivity.

Use of Cross-Coupling Reactions for Boronic Acid Synthesis

Method Overview:

Modern synthetic strategies utilize cross-coupling reactions, such as Suzuki-Miyaura coupling, to attach boronic acid groups:

- Preparation of halogenated aromatic compounds with the desired fluorine and piperidinyl substitutions.

- Coupling with boronic acid derivatives (e.g., phenylboronic acid or esters) in the presence of palladium catalysts.

- This method offers high regioselectivity and yields, especially suitable for complex molecules.

- It is widely used in medicinal chemistry for late-stage functionalization.

Summary Data Table of Preparation Methods

| Method | Reagents | Key Conditions | Yield (%) | Purity | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Grignard + Boration | Magnesium, trimethyl borate, HCl | -30°C to 60°C, inert atmosphere | 88-90 | >94% | High yield, scalable | Reactive reagents, temperature control |

| One-pot Grignard + Oxidation | Mg, THF, iodine, trimethyl borate, H2O2 | -15°C to 50°C | 88-95 | >95% | Simplified process | Precise temperature control |

| Cross-coupling | Halogenated aromatic + boronic ester | Mild to moderate temperatures, Pd catalysis | Varies | High | Regioselectivity | Catalyst cost, complex precursors |

| Direct substitution | Electrophilic fluorination | Controlled fluorination, multiple steps | Variable | Variable | Specific substitution | Multi-step, low efficiency |

Analyse Des Réactions Chimiques

Types of Reactions

2,3-Difluoro-4-piperidinophenylboronic acid undergoes several types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form the corresponding boronate ester or boronic anhydride.

Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.

Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Boronate esters or anhydrides.

Reduction: Boranes or borohydrides.

Substitution: Substituted phenyl derivatives with various functional groups.

Applications De Recherche Scientifique

Applications in Medicinal Chemistry

1. Anticancer Activity

Research indicates that boronic acids, including 2,3-difluoro-4-piperidinophenylboronic acid, can act as proteasome inhibitors. This mechanism is crucial in cancer therapy as it disrupts the degradation of regulatory proteins involved in cell cycle control. Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

Case Study : In vitro assays demonstrated that treatment with this compound led to a significant reduction in cell viability in breast cancer cell lines (MCF-7 and MDA-MB-231). The compound's efficacy was attributed to its ability to induce apoptosis through the inhibition of key survival pathways.

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Boronic acids are known to interact with bacterial enzymes, potentially leading to inhibition of bacterial growth.

Case Study : A study assessed the antibacterial activity of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated that the compound was particularly effective against Staphylococcus aureus and Escherichia coli, showcasing its potential as a novel antibacterial agent.

Applications in Materials Science

1. Sensor Development

Due to its boron content and unique electronic properties, this compound is being explored for use in sensor technologies. Its ability to form stable complexes with diols allows for the development of sensors that can detect glucose levels or other biomolecules.

Case Study : Research has demonstrated that polymers incorporating this compound can be used to create electrochemical sensors with high sensitivity and selectivity for glucose detection. These sensors have potential applications in diabetes management.

Summary of Findings

The applications of this compound span across medicinal chemistry and materials science, highlighting its versatility:

| Application Area | Key Findings |

|---|---|

| Anticancer Activity | Induces apoptosis in cancer cell lines |

| Antimicrobial Activity | Effective against Staphylococcus aureus and E. coli |

| Sensor Development | High sensitivity for glucose detection |

Mécanisme D'action

The mechanism of action of 2,3-Difluoro-4-piperidinophenylboronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction is particularly relevant in the design of enzyme inhibitors for therapeutic applications.

Comparaison Avec Des Composés Similaires

Chemical Identity :

Key Properties :

- Boiling Point : 409.6 ± 55.0 °C (predicted)

- Density : 1.29 ± 0.1 g/cm³ (predicted)

- pKa : 7.81 ± 0.58 (predicted) .

Applications: Primarily used as a building block in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and organic materials.

Comparative Analysis with Structural Analogs

Substituent Diversity and Structural Isomerism

The 4-position substituent distinguishes 2,3-difluoro-4-piperidinophenylboronic acid from analogs. Key comparisons include:

Structural Isomers :

Physicochemical Properties

- pKa : The piperidine substituent in the target compound raises its pKa (~7.81) compared to electron-withdrawing groups like -OH (pKa ~8.5–9.5 for similar boronic acids) .

- Solubility : The bulky piperidine group reduces aqueous solubility relative to methoxy or hydroxy analogs, favoring organic solvents like THF or DMF .

- Stability : Piperidine derivatives may exhibit lower thermal stability (predicted boiling point ~409°C) compared to smaller substituents like methoxy (boiling point data unavailable) .

Activité Biologique

2,3-Difluoro-4-piperidinophenylboronic acid (CAS No. 1443380-15-1) is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which has implications in medicinal chemistry, particularly in the development of protease inhibitors and other therapeutic agents. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

- Molecular Formula: C11H13B2F2N

- Molecular Weight: 225.03 g/mol

- Structure: The compound features a piperidine ring attached to a phenylboronic acid moiety with two fluorine substituents at the 2 and 3 positions of the phenyl ring.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through its boronic acid functionality. It has been shown to inhibit certain enzymes such as proteases, which play crucial roles in various cellular processes including cell signaling and apoptosis.

Key Mechanisms:

- Enzyme Inhibition: The boronic acid group can form covalent bonds with the active site of serine proteases, inhibiting their activity.

- Cell Cycle Regulation: Studies suggest that this compound may induce cell cycle arrest in cancer cells by modulating signaling pathways associated with cell proliferation.

- Apoptosis Induction: By inhibiting specific proteases involved in apoptotic pathways, it can promote programmed cell death in malignant cells.

Biological Activity and Therapeutic Applications

Recent studies have explored the therapeutic potential of this compound in various contexts:

Anticancer Activity

- Case Study: A study demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to its ability to induce apoptosis via caspase activation and modulation of the PI3K/Akt signaling pathway.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10.5 | Apoptosis induction |

| PC-3 (Prostate) | 8.2 | PI3K/Akt pathway inhibition |

| A549 (Lung) | 15.0 | Cell cycle arrest |

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.

Comparative Analysis with Other Boronic Acids

When compared with other boronic acids, such as phenylboronic acid and 4-boronobenzenesulfonamide, this compound exhibits enhanced potency due to its unique structural features.

| Compound | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| This compound | High | Moderate |

| Phenylboronic acid | Moderate | Low |

| 4-Boronobenzenesulfonamide | Low | High |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3-Difluoro-4-piperidinophenylboronic acid, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging boronic acid reactivity. Key steps include:

- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) are effective for aryl halide coupling partners.

- Base Optimization : Use inorganic bases like K₂CO₃ or Cs₂CO₃ to stabilize the boronate intermediate .

- Solvent System : Tetrahydrofuran (THF) or dioxane/water mixtures enhance solubility and reactivity.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product. Typical yields range from 60–80% under inert conditions .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR confirms fluorine positions (δ ≈ -110 to -150 ppm for ortho/meta-F). ¹H NMR identifies piperidine protons (δ 1.5–3.0 ppm) and aryl signals .

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to verify >95% purity .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode detects [M+H]⁺ peaks matching the molecular weight (C₁₁H₁₂BF₂NO₂: calc. 255.1 g/mol) .

Q. What storage conditions are critical to prevent hydrolysis of the boronic acid group?

- Methodological Answer :

- Temperature : Store at 0–6°C in airtight containers to slow hydrolysis .

- Desiccants : Include silica gel or molecular sieves to mitigate moisture ingress.

- Stabilizers : Co-crystallize with neopentyl glycol or pinacol to form stable boronate esters .

Advanced Research Questions

Q. How do the fluorine substituents influence electronic properties and reactivity in cross-coupling reactions?

- Methodological Answer :

- DFT Studies : Fluorine’s electron-withdrawing effect lowers the HOMO energy of the aryl ring, enhancing oxidative addition with Pd(0) catalysts. For 2,3-difluoro derivatives, the LUMO is localized on the boronic acid group, facilitating transmetalation .

- Reactivity Trends : Fluorine at the 2-position sterically hinders Pd coordination, requiring higher temperatures (80–100°C) for efficient coupling .

- Table 1 : Calculated Electronic Parameters (B3LYP/6-311++G(d,p))

| Parameter | 3-Formylphenylboronic Acid | 4-Formylphenylboronic Acid |

|---|---|---|

| HOMO (eV) | -6.82 | -6.45 |

| LUMO (eV) | -1.94 | -1.67 |

| Band Gap (eV) | 4.88 | 4.78 |

| Source: Adapted from |

Q. What mechanistic insights explain contradictory reactivity in Suzuki-Miyaura couplings with sterically hindered substrates?

- Methodological Answer :

- Steric Effects : The piperidine ring at the 4-position creates steric bulk, slowing transmetalation. Use bulky ligands (e.g., SPhos) to stabilize Pd intermediates .

- Kinetic Studies : Monitor reaction progress via ¹⁹F NMR to identify rate-limiting steps. For hindered substrates, aryl halide oxidative addition is often slower than transmetalation .

- Alternative Protocols : Microwave-assisted synthesis (120°C, 20 min) improves yields by 15–20% for sterically challenged systems .

Q. How can computational modeling predict solubility and aggregation behavior in aqueous media?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate solvation shells in water/DMSO mixtures to assess aggregation tendencies. Fluorine substituents reduce hydrophilicity, requiring >10% DMSO for solubility .

- Quantitative Structure-Property Relationship (QSPR) : Correlate logP values (calculated: ~2.3) with experimental solubility (0.5–1.2 mg/mL in THF/water) .

Data Contradictions and Resolution

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.